Comparative Lipophilicity of 1-(4-Chlorophenyl)cyclopentan-1-amine Free Base vs. Hydrochloride Salt
The free base form of 1-(4-chlorophenyl)cyclopentan-1-amine (CAS 75095-84-0) exhibits a calculated partition coefficient (XLogP3) of 2.5 . In contrast, the hydrochloride salt (CAS 1235439-77-6), a common analog used to improve aqueous solubility, has a predicted LogP value of 4.57030 . This difference in lipophilicity is a critical parameter for predicting passive membrane permeability and can significantly influence a compound's behavior in both cellular assays and chromatographic separations [1].
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (LogP = 4.57030) |
| Quantified Difference | Approximately 2.07 log units |
| Conditions | Computational prediction, free base vs. salt form |
Why This Matters
This quantitative difference directly informs the selection of the appropriate form for assays where permeability or solubility is a key consideration, preventing the procurement of a salt when a free base is required for lipophilic environments.
- [1] Kuujia. 1-(4-chlorophenyl)cyclopentan-1-amine (CAS No. 75095-84-0). Product Page. Accessed April 2026. View Source
